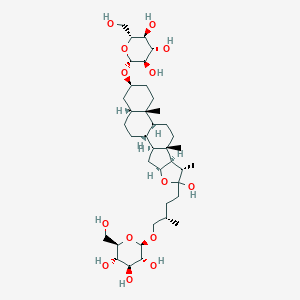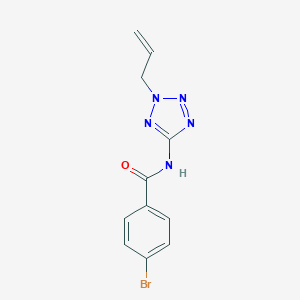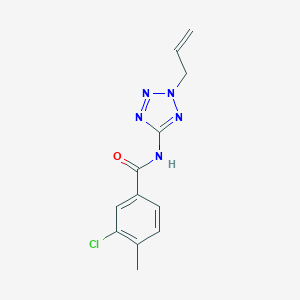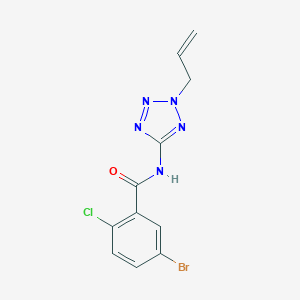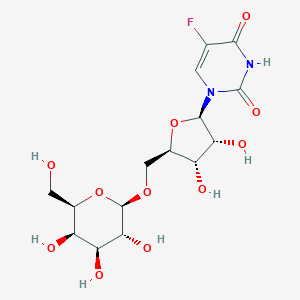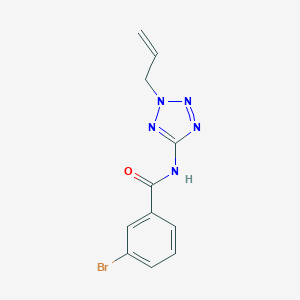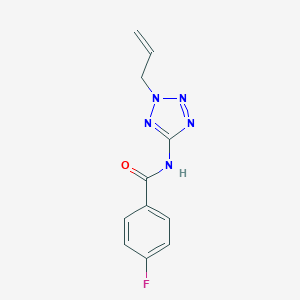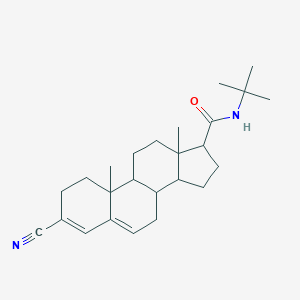
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a synthetic compound that belongs to the class of androgen receptor modulators. It is commonly known as SARMs (Selective Androgen Receptor Modulators) and is used in scientific research to study the effects of androgens on the human body. SARMs are known for their ability to selectively target the androgen receptors in the body, which makes them a promising alternative to traditional anabolic steroids.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide involves binding to the androgen receptor and activating its signaling pathways. This leads to an increase in protein synthesis and anabolic activity in muscle tissue, as well as an increase in bone density. SARMs are known for their ability to selectively target the androgen receptors in specific tissues, which reduces the risk of side effects associated with traditional anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide can increase muscle mass and strength, as well as improve bone density. It has also been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease. SARMs have a lower risk of side effects compared to traditional anabolic steroids, such as prostate enlargement and hair loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in lab experiments include its high selectivity for the androgen receptor, which reduces the risk of off-target effects. It also has a longer half-life compared to traditional anabolic steroids, which allows for less frequent dosing. However, limitations include the lack of long-term safety data and the need for further research to fully understand its potential therapeutic applications.
Direcciones Futuras
1. Further studies to evaluate the long-term safety and efficacy of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in humans.
2. Development of more potent and selective SARMs for the treatment of specific conditions.
3. Investigation of the potential use of SARMs in the treatment of age-related muscle wasting and frailty.
4. Studies to evaluate the effects of SARMs on cognitive function and mood.
5. Development of SARMs for use in veterinary medicine.
Conclusion:
In conclusion, 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a promising compound for the treatment of conditions such as osteoporosis and muscle wasting. Its high selectivity for the androgen receptor and lower risk of side effects compared to traditional anabolic steroids make it an attractive alternative. However, further research is needed to fully understand its potential therapeutic applications and long-term safety.
Aplicaciones Científicas De Investigación
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the androgen receptor and can selectively target specific tissues, such as muscle and bone. This makes it a promising candidate for the treatment of conditions such as osteoporosis, muscle wasting, and hypogonadism.
Propiedades
Número CAS |
151338-11-3 |
|---|---|
Nombre del producto |
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide |
Fórmula molecular |
C25H36N2O |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
N-tert-butyl-3-cyano-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxamide |
InChI |
InChI=1S/C25H36N2O/c1-23(2,3)27-22(28)21-9-8-19-18-7-6-17-14-16(15-26)10-12-24(17,4)20(18)11-13-25(19,21)5/h6,14,18-21H,7-13H2,1-5H3,(H,27,28) |
Clave InChI |
SWSAVZHOUMPGCF-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




